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Compound of Interest

Compound Name: M1001

Cat. No.: B15576307 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of M1001, a weak agonist of Hypoxia-Inducible

Factor-2α (HIF-2α), and Belzutifan, a potent and selective HIF-2α inhibitor. While both

compounds target the same key transcription factor, their opposing mechanisms of action result

in distinct biological effects and therapeutic applications. This document outlines their

respective efficacy data, mechanisms of action, and the experimental protocols used for their

characterization.

Executive Summary
M1001 is a preclinical research compound identified as a weak agonist of HIF-2α. It functions

by binding to the PAS-B domain of HIF-2α, which modestly enhances the expression of HIF-2

target genes.[1][2][3] In contrast, Belzutifan is an FDA-approved therapeutic agent that acts as

a selective inhibitor of HIF-2α.[4][5] It is indicated for the treatment of certain cancers, including

renal cell carcinoma (RCC) associated with von Hippel-Lindau (VHL) disease.[5][6] Belzutifan

prevents the dimerization of HIF-2α with its partner protein, HIF-1β, thereby blocking the

transcription of downstream oncogenes.[5][7]

Quantitative Data Summary
The following tables summarize the available quantitative data for M1001 and Belzutifan. It is

important to note that the data for M1001 is from preclinical in vitro studies, while the data for

Belzutifan is derived from clinical trials.
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Table 1: In Vitro and In Vivo Efficacy Data

Parameter M1001 Belzutifan

Binding Affinity (Kd)
~667 nM (to HIF-2α PAS-B

domain)[1][2]

Not explicitly quantified in the

provided results, but described

as a potent inhibitor.

Cellular Activity

Modestly increased expression

of HIF-2 target genes in 786-O

cells.[1]

Prevents transcription of

downstream oncogenes.[5]

Clinical Efficacy (Advanced

RCC)
Not applicable

Objective Response Rate

(ORR): 22% vs 3.5% for

everolimus.[8] Progression-

Free Survival (PFS): Reduced

risk of progression by 26%

compared to everolimus.[8]

Clinical Efficacy (VHL-

associated RCC)
Not applicable

Objective Response Rate

(ORR): 49%[6][9][10]

Table 2: Clinical Trial Data for Belzutifan in VHL-Associated RCC (LITESPARK-004 Trial)

Efficacy Endpoint Result

Objective Response Rate (ORR) 49% (95% CI, 36-62)[6]

Complete Response Rate 0%

Partial Response Rate 49%[6]

Median Duration of Response (DoR) Not reached[6]

Patients with response ≥ 12 months 56%[6]

Median Time to Response (TTR) 8 months[6]

Mechanism of Action
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The fundamental difference between M1001 and Belzutifan lies in their opposing effects on the

HIF-2α signaling pathway.

M1001: HIF-2α Agonist

M1001 acts as a weak allosteric activator of HIF-2α. It binds to the PAS-B domain of the HIF-2α

subunit, which is thought to induce a conformational change that enhances the stability of the

HIF-2α/ARNT (HIF-1β) heterodimer.[3] This stabilization leads to a modest increase in the

transcriptional activity of HIF-2α and the expression of its target genes.

Belzutifan: HIF-2α Inhibitor

Belzutifan is a selective inhibitor of HIF-2α.[4][7] In cells with a defective VHL protein, HIF-2α

accumulates and drives tumor growth.[11] Belzutifan binds to a pocket on the HIF-2α protein,

preventing it from forming a complex with HIF-1β.[5][7] This disruption of the HIF-2α/HIF-1β

heterodimer is crucial, as this complex is necessary for binding to DNA and activating the

transcription of genes involved in cell proliferation, angiogenesis, and tumor growth.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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